N-(3,4-dimethoxybenzyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16322362
Molecular Formula: C26H24N2O5
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N2O5 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C26H24N2O5/c1-31-19-11-9-18(10-12-19)28-16-22(20-6-4-5-7-21(20)26(28)30)25(29)27-15-17-8-13-23(32-2)24(14-17)33-3/h4-14,16H,15H2,1-3H3,(H,27,29) |
| Standard InChI Key | MVRHOUSGTDZFSL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Introduction
Structural and Molecular Characteristics
The compound features a 1,2-dihydroisoquinoline backbone substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a carboxamide moiety linked to a 3,4-dimethoxybenzyl group . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
| CAS Registry Number | 1324056-94-1 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC |
The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety offers hydrogen-bonding capabilities for target interactions . X-ray crystallography of analogous structures (e.g., 3,4-dimethoxybenzyl derivatives) reveals planar aromatic systems with intramolecular hydrogen bonding, stabilizing the dihydroisoquinoline conformation .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multicomponent reactions (MCRs) and post-cyclization modifications :
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Ammonia-Ugi-4CR: Reacting 2-halobenzoic acids, amines, aldehydes, and isocyanides forms a peptoid intermediate.
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Copper-Catalyzed Domino Reaction: Intramolecular C–N coupling cyclizes the intermediate into the dihydroisoquinoline core .
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Amidation: Carboxylic acid intermediates are coupled with 3,4-dimethoxybenzylamine using carbodiimide reagents.
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Step 1: Ugi-4CR of 2-iodobenzoic acid, 4-methoxybenzaldehyde, ammonia, and tert-butyl isocyanide yields a linear adduct.
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Step 2: CuI/EtN-mediated cyclization at 100°C for 12 hours forms the 1-oxo-1,2-dihydroisoquinoline scaffold.
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Step 3: Hydrolysis followed by EDC/HOBt-mediated amidation with 3,4-dimethoxybenzylamine affords the final product.
Reaction Optimization
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Challenges: Steric hindrance from methoxy groups necessitates elevated temperatures for cyclization.
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Scalability: Gram-scale synthesis has been demonstrated for related isoquinolones .
Comparative Pharmacokinetics
| Parameter | This Compound | Olaparib (Reference) |
|---|---|---|
| Molecular Weight | 444.5 g/mol | 434.5 g/mol |
| LogP | 3.2 (predicted) | 1.7 |
| Plasma Protein Binding | 92% (predicted) | 85% |
| Microsomal Stability | 78% remaining | 45% remaining |
The compound’s higher logP and stability suggest improved bioavailability over clinically used PARP inhibitors .
Future Research Directions
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Target Identification: Screening against kinase and epigenetic targets (e.g., HDACs, BET proteins).
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In Vivo Efficacy: Testing in xenograft models of PARP-dependent cancers.
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Formulation: Developing nanoparticle carriers to enhance solubility .
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Toxicology: Assessing off-target effects in hepatic and renal systems.
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